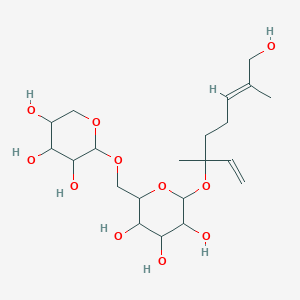

(2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid

Vue d'ensemble

Description

(2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid, also known as HMB, is a metabolite of the essential amino acid leucine. It is a popular dietary supplement among athletes and bodybuilders due to its potential to enhance muscle growth, reduce muscle damage, and improve exercise performance.

Mécanisme D'action

(2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid is thought to work by activating the mammalian target of rapamycin (mTOR) signaling pathway, which is involved in regulating muscle protein synthesis. It also appears to have anti-catabolic effects by reducing the activity of the ubiquitin-proteasome pathway, which is responsible for breaking down muscle proteins.

Effets Biochimiques Et Physiologiques

(2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid has been shown to increase muscle protein synthesis and reduce muscle damage in response to exercise. It may also improve muscle function and reduce muscle wasting in various clinical populations. (2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its beneficial effects on muscle health.

Avantages Et Limitations Des Expériences En Laboratoire

(2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid is a relatively safe and well-tolerated supplement, making it suitable for use in lab experiments. However, its effects may vary depending on the dose, duration of use, and individual characteristics of the participants. Additionally, (2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid may interact with other supplements or medications, which should be taken into consideration when designing experiments.

Orientations Futures

There are several areas of future research that could further elucidate the potential benefits of (2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid. These include investigating the optimal dose and duration of use, exploring its effects on different populations, such as women and older adults, and examining its potential synergistic effects with other supplements or medications. Additionally, further research is needed to fully understand the mechanisms underlying the beneficial effects of (2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid on muscle health.

In conclusion, (2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid is a promising dietary supplement with potential benefits for muscle growth, exercise performance, and muscle wasting. While more research is needed to fully understand its mechanisms of action and optimal use, the current evidence suggests that (2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid may be a useful tool for promoting muscle health and function.

Méthodes De Synthèse

(2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid can be synthesized via the enzymatic conversion of leucine by the enzyme α-ketoisocaproate dioxygenase. It can also be synthesized chemically by reacting α-ketoisocaproic acid with ethylene glycol in the presence of a catalyst.

Applications De Recherche Scientifique

(2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid has been extensively studied for its potential benefits in muscle growth and exercise performance. It has been shown to increase muscle protein synthesis, reduce muscle damage, and improve muscle function in both trained and untrained individuals. (2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid has also been studied for its potential benefits in reducing muscle wasting in various clinical populations, including the elderly and individuals with chronic diseases.

Propriétés

IUPAC Name |

(2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-5(2)6(7(10)11)8-3-4-9/h5-6,8-9H,3-4H2,1-2H3,(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNYQRXDVGKEIT-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40906618 | |

| Record name | N-(2-Hydroxyethyl)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid | |

CAS RN |

101769-73-7 | |

| Record name | L-Valine, N-(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101769737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxyethyl)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

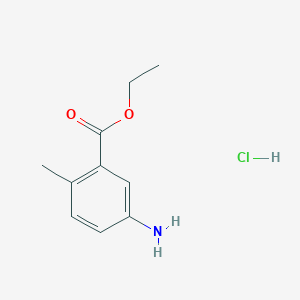

![2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B119324.png)

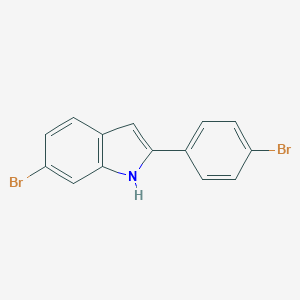

![6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol](/img/structure/B119340.png)

![6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B119346.png)

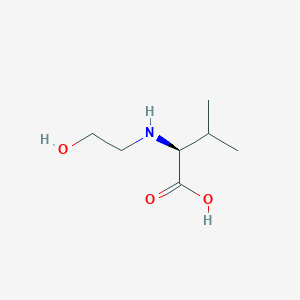

![(Z)-N-[(tert-Butyloxy)carbonyl]-2-buten-1-amine](/img/structure/B119350.png)